![molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 902323-39-1](/img/structure/B2750813.png)
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Screening
A study developed a preparative procedure for the synthesis of compounds structurally related to the given compound, showing moderate antitumor activity against most malignant tumor cells. The UO31 renal cancer cell line was particularly sensitive to most of the tested compounds (Horishny & Matiychuk, 2020).
Antimicrobial and Anticancer Activity
Another research effort synthesized a series of compounds with similar structural features, evaluating their antiproliferative activity against human colon cancer, breast cancer, and myelogenous leukemia cell lines. These studies found significant antiproliferative effects, particularly against HCT116 cells across all tested concentrations. Additionally, in vitro antimicrobial activity against a range of microorganisms was examined, showcasing the potential of these compounds in medical applications (Božić et al., 2017).
Photochemical Properties for Therapeutic Applications
Research into the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base-substituted zinc(II) phthalocyanines revealed their promising photochemical properties. These properties are particularly useful for photodynamic therapy applications in cancer treatment, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Another study focused on the corrosion inhibition properties of derivatives structurally related to the given compound, assessing their efficacy towards mild steel in sulphuric acid. This research utilized gravimetric, electrochemical, SEM, and computational methods to demonstrate protective layer formation on the steel surface, revealing the compounds' potential in industrial applications (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear receptor family of ligand-activated transcription factors that regulate gene expression . It plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
The compound interacts with PPARγ by binding to its ligand-binding domain . This interaction triggers a conformational change in PPARγ, which allows it to bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes . This binding event modulates the transcription of target genes, leading to changes in cellular functions .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It promotes adipocyte differentiation, which is the process by which pre-adipocytes mature into adipocytes . This process is crucial for the storage of excess triglycerides and the maintenance of energy balance . Additionally, PPARγ activation influences glucose homeostasis by enhancing insulin sensitivity .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
The activation of PPARγ by this compound leads to several molecular and cellular effects. It promotes adipocyte differentiation, leading to an increase in the number of adipocytes capable of storing triglycerides . It also enhances insulin sensitivity, which can help improve glucose homeostasis and potentially benefit patients with type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with PPARγ . Additionally, individual patient factors, such as genetic variations, age, sex, and health status, can influence the compound’s efficacy and safety .
Properties
IUPAC Name |
3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHZPKGQFCCR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
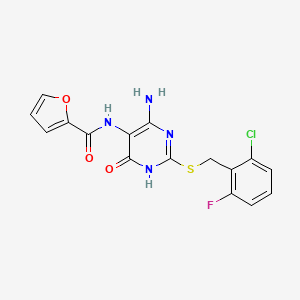
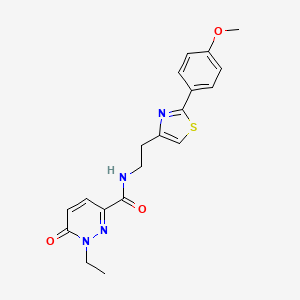
![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)
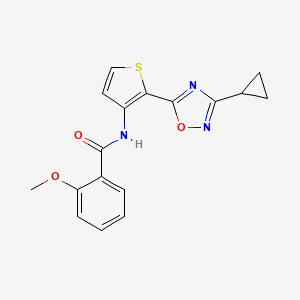
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
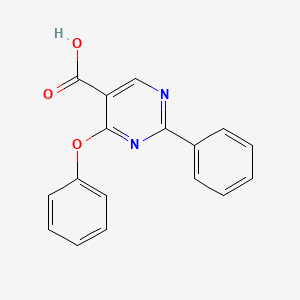
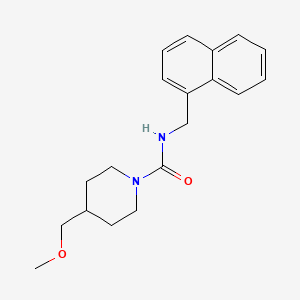
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
